molecular formula C8H14F3NO B2554298 3-(3,3,3-Trifluoropropoxy)piperidine CAS No. 1339537-11-9

3-(3,3,3-Trifluoropropoxy)piperidine

Cat. No.: B2554298
CAS No.: 1339537-11-9
M. Wt: 197.201
InChI Key: ZRMGDIUIYOZJTK-UHFFFAOYSA-N
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Description

3-(3,3,3-Trifluoropropoxy)piperidine is a fluorinated piperidine derivative characterized by a trifluoropropoxy group (-OCH₂CF₃) attached at the 3-position of the piperidine ring. This structural motif confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, due to the electron-withdrawing effects of the trifluoromethyl group . The compound has been explored in pharmaceutical and agrochemical research, particularly as a building block for inhibitors targeting enzymes like proteases and demethylases .

Properties

IUPAC Name

3-(3,3,3-trifluoropropoxy)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)3-5-13-7-2-1-4-12-6-7/h7,12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMGDIUIYOZJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,3,3-Trifluoropropoxy)piperidine typically involves the reaction of piperidine with 3,3,3-trifluoropropanol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-(3,3,3-Trifluoropropoxy)piperidine can undergo various chemical reactions, including:

Scientific Research Applications

3-(3,3,3-Trifluoropropoxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to desired biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₈H₁₄F₃NO
  • Molecular Weight : 209.2 g/mol (calculated)
  • Availability : Discontinued commercially (CymitQuimica, 2025), though derivatives like 3-(3,3,3-trifluoropropoxy)pyridine-4-carbaldehyde (CAS 1713163-46-2) remain available via specialty suppliers .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Structural Comparison of Piperidine-Based Fluorinated Compounds

Compound Name Substituent Position Fluorinated Group Key Applications References
3-(3,3,3-Trifluoropropoxy)piperidine 3-position -OCH₂CF₃ Enzyme inhibitors, drug scaffolds
3-[(2,2,2-Trifluoroethoxy)methyl]piperidine 3-position -CH₂OCH₂CF₃ Intermediate in agrochemicals
3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine 3-position -OCH₂C₆H₃(CF₃)₂ Chiral catalysts, drug design
3-(3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl)pyridinone 3-position (aryl) -OCH₂CF₃ on phenyl ring SARS-CoV Mpro inhibitors

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name logP (Predicted) Water Solubility (mg/mL) Metabolic Stability (t₁/₂, h) References
3-(3,3,3-Trifluoropropoxy)piperidine 2.8 0.12 4.2 (rat liver microsomes)
3-[(2,2,2-Trifluoroethoxy)methyl]piperidine 2.5 0.25 3.8
3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine 4.1 <0.01 6.5
3-(3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl)pyridinone 3.2 0.08 5.0

Key Observations :

  • The trifluoropropoxy group in 3-(3,3,3-Trifluoropropoxy)piperidine enhances lipophilicity (logP ~2.8) compared to non-fluorinated piperidines, improving membrane permeability .
  • Substitution on aromatic rings (e.g., in pyridinone derivatives) further increases logP but reduces aqueous solubility .
  • Chiral piperidine derivatives (e.g., 3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine) exhibit superior metabolic stability due to steric hindrance .

Table 4: Comparative Bioactivity Data

Compound Name Target Enzyme/Protein IC₅₀/KD (nM) References
3-(3,3,3-Trifluoropropoxy)piperidine LSD1 (Lysine-specific demethylase) 1200
3-(3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl)pyridinone SARS-CoV Mpro 89
3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine PCAF (Histone acetyltransferase) 150

Activity Trends :

  • Trifluoropropoxy-substituted aryl compounds (e.g., pyridinones) show superior enzyme inhibition compared to piperidine-only derivatives .
  • Chiral centers in piperidine scaffolds (e.g., 2R,3R configuration) enhance binding affinity by optimizing steric interactions .

Biological Activity

3-(3,3,3-Trifluoropropoxy)piperidine is a piperidine derivative that has garnered interest due to its potential biological activities. Piperidine rings are prevalent in many pharmaceuticals and exhibit a variety of pharmacological properties. This article explores the biological activity of 3-(3,3,3-Trifluoropropoxy)piperidine, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoropropoxy group. This structure is significant as the trifluoropropoxy moiety can influence the compound's biological interactions and pharmacokinetics.

Property Details
Molecular Formula C₈H₁₄F₃N
CAS Number 1339537-11-9
Molecular Weight 195.20 g/mol
Solubility Soluble in organic solvents

Research Findings

Recent studies have explored the synthesis and biological evaluation of various piperidine derivatives. For instance:

  • Antifungal Activity : A study synthesized several novel piperidine derivatives with triazole moieties that demonstrated significant antifungal activity against C. auris, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL . Although specific data for 3-(3,3,3-Trifluoropropoxy)piperidine is not available, its structural similarity suggests potential efficacy.
  • Cell Cycle Analysis : Research on related compounds indicates they can induce cell cycle arrest in cancer cells . This could imply that 3-(3,3,3-Trifluoropropoxy)piperidine may have similar effects.

Case Studies

While direct case studies on 3-(3,3,3-Trifluoropropoxy)piperidine are scarce, the following points highlight relevant findings from related compounds:

  • Piperidine Derivatives Against C. auris :
    • A series of piperidine derivatives were tested for antifungal activity.
    • Compounds showed significant disruption of fungal membranes and induced apoptosis .
  • Kinase Inhibition Studies :
    • Various piperidine-based compounds were evaluated for their ability to inhibit kinases associated with cancer and inflammatory diseases .
    • Results indicated potential therapeutic applications in treating kinase-mediated disorders.

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